1,8-Naphthyridin-4(1H)-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
882029-14-3 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1H-1,8-naphthyridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-7-3-5-10-8-6(7)2-1-4-9-8;/h1-5H,(H,9,10,11);1H |
InChI Key |
QFGIGQAUWRYDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=CC2=O)N=C1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Naphthyridin 4 1h One and Its Derivatives
Classical Synthetic Approaches for Naphthyridinone Ring Systems
The traditional methods for constructing the naphthyridinone ring system often rely on well-established named reactions that involve condensation and cyclization steps. These methods have been instrumental in providing access to a wide array of substituted 1,8-naphthyridin-4(1H)-ones.
Gould-Jacob Reaction and Related Condensation-Cyclization Sequences
The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline (B57606) derivatives and has been adapted for the preparation of naphthyridinones. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) or a related amino-heterocycle with an ethoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization to form the fused heterocyclic ring system. wikipedia.orgwikiwand.com The initial condensation forms an anilidomethylenemalonic ester, which upon heating, undergoes a 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline derivative. wikipedia.orgwikiwand.com This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation steps can then lead to the final 4-hydroxyquinoline (B1666331) product. wikipedia.org An extension of this methodology can be used to prepare unsubstituted parent heterocycles with a fused pyridine (B92270) ring, similar to the Skraup reaction. wikipedia.org
This approach has been utilized in the synthesis of various biologically active molecules, including antimalarials and potential antagonists for central benzodiazepine (B76468) receptors. wikipedia.org For instance, the reaction has been employed to convert 5-aminoindole (B14826) to quinolines, which are precursors for pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives. wikipedia.org
Friedländer Reaction and its Adaptations
The Friedländer synthesis is a widely used and straightforward method for the preparation of quinolines and their aza-analogs, such as 1,8-naphthyridines. nih.govwikipedia.org This reaction involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde. wikipedia.orgnih.govacs.org The reaction is typically catalyzed by an acid or a base. nih.govwikipedia.org
Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by dehydration and subsequent imine formation to yield the quinoline ring. wikipedia.org The second proposed pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and dehydration to afford the final product. wikipedia.org
The versatility of the Friedländer reaction allows for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the carbonyl component. acs.org For example, using different active methylene carbonyl compounds, both aromatic and aliphatic (cyclic and acyclic), a diverse library of substituted 1,8-naphthyridines has been synthesized with excellent yields. acs.org
Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridine (B1210474) Derivatives
| 2-Aminonicotinaldehyde | Carbonyl Compound | Catalyst | Product | Yield (%) |
| 2-aminonicotinaldehyde | 1-methylpiperidin-4-one | Choline (B1196258) hydroxide (B78521) | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govacs.orgnaphthyridine | 92 |
| 2-aminonicotinaldehyde | 1-ethylpiperidin-4-one | Choline hydroxide | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govacs.orgnaphthyridine | 96 |
| 2-amino-3-pyridinecarboxaldehyde (B47744) | 2-phenylacetophenone | [Bmmim][Im] | 2,3-diphenyl-1,8-naphthyridine | >90 |
Knorr, Combes, and Conard-Limpach Methodologies
The Knorr, Combes, and Conrad-Limpach syntheses are classical methods for the preparation of quinoline and quinolinone systems, and their principles can be extended to the synthesis of naphthyridinones. publish.csiro.auresearchgate.net
The Knorr synthesis typically involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org However, a notable exception to the standard Knorr synthesis has been observed in the context of 1,8-naphthyridine synthesis. publish.csiro.au The reaction of anilines with β-keto esters is a standard method for preparing quinolinones, where the resulting isomer depends on the reaction conditions. publish.csiro.au This can be adapted for pyridinamines to yield naphthyridinones. publish.csiro.au
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction mechanism proceeds through the formation of an enamine, which then undergoes cyclization. wikipedia.org
The Conrad-Limpach synthesis also utilizes the reaction of anilines with β-ketoesters. Thermal cyclization of the intermediate enamine leads to the formation of a 4(1H)-one, which is relevant to the synthesis of 1,8-naphthyridin-4(1H)-ones. publish.csiro.au For instance, aminopropyloxy derivatives of 1,8-naphthyridines have been synthesized using the principles of the Conrad-Limpach synthesis of quinolines. researchgate.net
Niementowski and Pictet-Spengler Reactions
The Niementowski reaction provides a route to γ-hydroxyquinoline derivatives through the reaction of anthranilic acids with ketones or aldehydes. wikipedia.org While primarily used for quinolines, its principles can be applied to the synthesis of naphthyridinone systems. rsc.org The reaction is thought to proceed through the formation of a Schiff base followed by intramolecular condensation. wikipedia.org High temperatures are often required, which can limit its applicability. wikipedia.org
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu This reaction is driven by the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org While the classic Pictet-Spengler reaction involves β-phenylethylamines, its application can be extended to related heterocyclic systems. wikipedia.org The reaction proceeds through the formation of an iminium ion, followed by an electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity. nrochemistry.comyoutube.com
Synthesis from Substituted Pyridine Derivatives and Related Precursors
The synthesis of 1,8-naphthyridin-4(1H)-ones can also be achieved starting from appropriately substituted pyridine precursors. A facile approach involves a catalyst-free and a palladium-supported tandem amination sequence of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. nih.gov This [5 + 1] domino amination/conjugate addition reaction provides an efficient route to 1,8-naphthyridine-4(1H)-one derivatives. nih.gov For aliphatic amines, the reaction proceeds without a catalyst, whereas anilines require palladium-supported conditions. nih.gov
Another approach involves a three-component condensation reaction of substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aldehydes. organic-chemistry.org This reaction, carried out at room temperature in the presence of a Lewis acid, provides good to high yields of 1,8-naphthyridine derivatives. organic-chemistry.orgresearchgate.net
Modern and Green Chemistry Approaches in 1,8-Naphthyridin-4(1H)-one Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of modern and green chemistry approaches for the synthesis of 1,8-naphthyridin-4(1H)-one and its derivatives. nih.govacs.org
One notable advancement is the use of ionic liquids (ILs) as green solvents and catalysts for the Friedländer reaction. nih.govacs.org Basic ionic liquids, such as [Bmmim][Im], have shown remarkable catalytic activity in the synthesis of 1,8-naphthyridyl derivatives under solvent-free conditions. nih.gov This method offers advantages such as catalyst reusability and reduced environmental pollution. nih.gov
Another significant green approach is the use of water as a solvent for the Friedländer reaction. nih.govrsc.org The synthesis of 1,8-naphthyridines has been successfully achieved in water using an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst. nih.gov This one-step reaction is performed at a moderate temperature and allows for easy product separation. nih.gov
Microwave-assisted organic synthesis has also emerged as a powerful tool for the synthesis of 1,8-naphthyridine derivatives, offering benefits such as faster reaction times, higher yields, and improved selectivity. researchgate.net Furthermore, sonochemical methods, which utilize ultrasonic irradiation, have been shown to improve reaction rates and yields in the synthesis of new 2-phenyl-1,8-naphthyridine (B10842077) derivatives. ekb.eg
Table 2: Comparison of Traditional vs. Green Synthesis of 1,8-Naphthyridines
| Feature | Traditional Methods | Green Chemistry Approaches |
| Solvent | Often hazardous organic solvents | Water, Ionic Liquids, Solvent-free |
| Catalyst | Often strong acids or bases, expensive metals | Reusable catalysts (e.g., ionic liquids), biocompatible catalysts (e.g., choline hydroxide) |
| Reaction Conditions | Often harsh (high temperatures) | Milder conditions (e.g., room temperature, moderate heating) |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic irradiation |
| Byproducts | Can generate significant waste | Aims to minimize waste (e.g., water as the only byproduct) |
Metal-Free and Ionic Liquid Mediated Reactions
The development of environmentally benign synthetic methods has led to the exploration of metal-free and ionic liquid-mediated reactions for the synthesis of 1,8-naphthyridine derivatives. A notable example is the use of basic ionic liquids as both green solvents and catalysts in the Friedlander reaction. nih.govnih.gov This approach offers a convenient, rapid, and high-yielding route to 1,8-naphthyridines without the need for hazardous and expensive acid or base catalysts that are difficult to recycle. nih.gov For instance, the ionic liquid [Bmmim][Im] has demonstrated remarkable catalytic activity in the synthesis of 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone. nih.govacs.org
Another green approach involves the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.orgnih.gov This one-step Friedlander condensation reaction proceeds under mild conditions with excellent yields and allows for easy separation of the catalyst and product. acs.orgnih.gov The use of water as a solvent and a metal-free catalyst makes this method particularly attractive from an environmental and economic perspective. acs.orgnih.govrsc.org
Microwave Irradiation Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrasayanjournal.co.intsijournals.com The synthesis of 1,8-naphthyridine derivatives has significantly benefited from this technology. For example, the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave irradiation, provides 1,8-naphthyridines in good yields. tsijournals.com This method is noted for being environmentally friendly, reducing reaction times to a few minutes. tsijournals.com
In another application, microwave irradiation was used to synthesize 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones from 2-methyl-7-amino-1,8-naphthyridin-4-ol derivatives. rasayanjournal.co.in The reaction of 6-chloro-2, 4-dihydroxy-l, 8- naphthyridene with various reagents under microwave irradiation also yields a variety of substituted derivatives. researchgate.net These examples highlight the efficiency and versatility of microwave-assisted synthesis in the preparation of complex 1,8-naphthyridine-based molecules. researchgate.netrasayanjournal.co.intsijournals.com
Domino Reactions and Tandem Amination Sequences for 1,8-Naphthyridin-4(1H)-one Assembly
Domino reactions, which involve a series of intramolecular transformations, offer an efficient pathway to complex molecular architectures from simple starting materials. A facile [5 + 1] strategy has been developed for the synthesis of 1,8-naphthyridin-4(1H)-one derivatives through a domino amination/conjugate addition reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. rsc.orgnih.govresearchgate.net
Catalyst-Free Amination Approaches
Interestingly, the reaction with aliphatic amines proceeds in a catalyst-free manner, showcasing an inherent reactivity of the substrates. rsc.orgnih.govresearchgate.net This catalyst-free approach is highly desirable as it simplifies the reaction setup and purification process, contributing to a more sustainable synthetic route. rsc.orgnih.govresearchgate.net
Palladium-Supported Reaction Conditions
In contrast to aliphatic amines, the reaction with anilines requires palladium-supported conditions to proceed efficiently. rsc.orgnih.govresearchgate.net The use of a palladium catalyst, such as Pd(PPh3)4, facilitates the carbon-nitrogen bond formation, which is a crucial step in the cyclization process to form the 1,8-naphthyridin-4(1H)-one core. uni-rostock.de Optimization of the reaction conditions, including the choice of palladium catalyst and base, is essential to achieve good yields of the desired products. uni-rostock.de
Functional Group Transformations and Derivatization Strategies for 1,8-Naphthyridin-4(1H)-one Scaffolds
The biological activity of 1,8-naphthyridin-4(1H)-one derivatives can be fine-tuned by introducing various functional groups and substituents onto the core scaffold. nih.govnih.gov
Introduction of Diverse Substituents on the Naphthyridinone Core
A variety of synthetic strategies have been employed to introduce diverse substituents at different positions of the 1,8-naphthyridinone ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives allows for further modification at the carboxylic acid group. These acids can be coupled with various amines to generate a library of amide derivatives. nih.govrsc.org
The synthesis of 1,2-disubstituted benzo[b] nih.govrsc.orgnaphthyridin-4(1H)-ones has been achieved through a [5 + 1]-cyclization of 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-ones with different aromatic and aliphatic amines. uni-rostock.de Furthermore, palladium-catalyzed cross-coupling reactions have been effectively used to introduce substituents at various positions of the naphthyridine ring. flinders.edu.auacs.orgdtu.dk These functionalization and derivatization strategies are crucial for exploring the structure-activity relationships of this important class of compounds. nih.govnih.govnih.gov
Cyclization Reactions for Fused Ring Systems (e.g., Indole (B1671886) Naphthyridinones, Imidazonaphthyridinones)
The construction of additional heterocyclic rings onto the 1,8-naphthyridin-4(1H)-one scaffold leads to complex, fused polycyclic systems with significant interest in medicinal chemistry and materials science. The synthetic strategies to achieve these structures often involve intramolecular cyclization reactions as the key ring-forming step. This section will detail the methodologies for preparing two important classes of fused naphthyridinones: indole naphthyridinones and imidazonaphthyridinones.
Indole Naphthyridinones
The fusion of an indole ring to the naphthyridinone core results in indolonaphthyridinone structures. A prominent method for achieving this is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a suitable arylhydrazone.
One notable application of this method is the synthesis of 11H-indolo[3,2-c] researchgate.netchemistryviews.orgnaphthyridines. nih.gov The general approach involves the reaction of a hydrazino-substituted 1,8-naphthyridine with a ketone or aldehyde to form the corresponding hydrazone, which then undergoes intramolecular electrophilic cyclization onto the naphthyridine ring, followed by aromatization to yield the indole moiety. The reaction is typically catalyzed by Brønsted or Lewis acids.
For instance, the synthesis of various substituted 11H-indolo[3,2-c] researchgate.netchemistryviews.orgnaphthyridines has been accomplished using this classical reaction. nih.gov The parent nucleus and derivatives with oxygen functions at positions mimicking steroidal active compounds have been prepared. nih.gov
Another strategy involves the microwave-assisted, p-toluenesulfonic acid (p-TsOH) catalyzed one-pot reaction of 3-amino-9-ethylcarbazole (B89807) with 2-chloro-3-formylquinolines to produce indolo[2,3-b]dibenzo[b,g] researchgate.netchemistryviews.orgnaphthyridines. researchgate.net Although this example results in a more complex dibenzo-fused system, the fundamental principle of forming the indole ring through cyclization onto a nitrogen-containing heterocycle is a key feature.
Furthermore, the synthesis of 6H-indolo[2,3-b] researchgate.netnih.govnaphthyridines, which are aza-analogues of ellipticine (B1684216) alkaloids, has been achieved through the thermolysis of benzoenynyl carbodiimides. nih.gov These carbodiimides are generated in situ from the reaction of 2-(1-alkynyl)phenyl isocyanates with an iminophosphorane. nih.gov This method represents a powerful thermal cyclization approach to constructing the fused indole ring system.
Table 1: Examples of Synthetic Methods for Indole Naphthyridinones
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine and a ketone/aldehyde | Acid catalyst (e.g., HCl, H₂SO₄, PPA) | 11H-indolo[3,2-c] researchgate.netchemistryviews.orgnaphthyridine derivatives | Not specified | nih.gov |
| 3-Amino-9-ethylcarbazole and 2-chloro-3-formylquinolines | p-TsOH, Microwave irradiation | Indolo[2,3-b]dibenzo[b,g] researchgate.netchemistryviews.orgnaphthyridines | Not specified | researchgate.net |
| 2-(1-Alkynyl)phenyl isocyanates and an iminophosphorane | Thermolysis in refluxing p-xylene | 6H-indolo[2,3-b] researchgate.netnih.govnaphthyridines | Not specified | nih.gov |
Imidazonaphthyridinones
The fusion of an imidazole (B134444) ring to the 1,8-naphthyridinone core gives rise to imidazonaphthyridinones. A common and effective strategy for constructing the imidazole ring is the cyclocondensation of a diamino-substituted naphthyridine derivative with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative.
A versatile precursor for the synthesis of highly functionalized imidazo[4,5-b]-1,8-naphthyridines is 5-amino-4-(cyanoformimidoyl)imidazole. mdpi.comnih.gov This intermediate can be reacted with various carbon-acid derivatives to build the fused pyridine and subsequently the naphthyridine ring system. For example, the reaction of 5-amino-1-(substituted benzyl)-4-(cyanoformimidoyl)imidazole with 2-amino-1,1,3-propenetricarbonitrile leads to the formation of 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile. mdpi.comnih.gov The reaction proceeds through a nucleophilic attack followed by intramolecular cyclization and elimination of ammonia. mdpi.comnih.gov The presence or absence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can direct the reaction towards different substitution patterns on the final fused ring system. mdpi.comnih.gov
Another approach involves the direct cyclization of a diaminonaphthyridine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions. This method has been utilized for the synthesis of various imidazo[4,5-b] researchgate.netchemistryviews.orgnaphthyridine derivatives with potential antimicrobial activity. nih.gov
Microwave irradiation has also been employed to facilitate the synthesis of fused imidazonaphthyridines. For instance, the cyclocondensation of 3-aryl-1-(2-oxophenylethyl)-1,8-naphthyridin-2-ones with ammonium (B1175870) acetate (B1210297) in glacial acetic acid under microwave irradiation provides a convenient route to 4-aryl-2-phenylimidazo[1,2-a] researchgate.netchemistryviews.orgnaphthyridines. researchgate.net While this represents a different isomeric system (imidazo[1,2-a] fusion), it highlights the utility of microwave-assisted synthesis in promoting the necessary cyclization reactions.
Table 2: Synthesis of Imidazo[4,5-b]-1,8-naphthyridine Derivatives
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Amino-1-(4-methoxybenzyl)-4-(cyanoformimidoyl)imidazole and 2-amino-1,1,3-propenetricarbonitrile | Acetonitrile/ethanol (3:1), 0 °C for 8 h, then -10 °C for 5 days | 6,8-Diamino-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile | Not specified | mdpi.comnih.gov |
| 5-Amino-1-(4-methylbenzyl)-4-(cyanoformimidoyl)imidazole and 2-amino-1,1,3-propenetricarbonitrile | Acetonitrile/ethanol (3:1), 0 °C for 6 h, then -10 °C for 8 days | 6,8-Diamino-3-(4-methylbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile | Not specified | mdpi.com |
| 3-Aryl-1-(2-oxophenylethyl)-1,8-naphthyridin-2-ones and Ammonium acetate | Glacial acetic acid, Microwave irradiation | 4-Aryl-2-phenylimidazo[1,2-a] researchgate.netchemistryviews.orgnaphthyridines | Good | researchgate.net |
Structure Activity Relationship Sar Studies of 1,8 Naphthyridin 4 1h One Derivatives
Correlating Substituent Position with Biological Activity
The biological activity of 1,8-naphthyridin-4(1H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core.
Substitutions at the C-3 and C-7 positions of the 1,8-naphthyridine (B1210474) ring are critical in defining the cytotoxic and antibacterial activities of these compounds. nih.gov For instance, in a series of 1,8-naphthyridine derivatives evaluated for their in vitro cytotoxic activities, the presence of a carboxyl group at the C-3 position and an aminopyrrolidine functionality at the C-7 position were found to be essential for eliciting cytotoxicity. nih.gov Furthermore, the introduction of various substituents at the C-2, C-5, C-6, and C-7 positions has been explored to develop potent anticancer agents. nih.gov
In the context of antitubercular activity, research has shown that specific substitutions at the C-7 position can lead to potent inhibitors of Mycobacterium tuberculosis. For example, compounds with a piperidinyl group at the C-2, C-4, or C-7 position of the 1,8-naphthyridine nucleus have demonstrated significant activity. researchgate.net
The following table summarizes the impact of substitutions at C-3 and C-7 on the biological activity of 1,8-naphthyridin-4(1H)-one derivatives:
| Position | Substituent | Biological Activity | Reference |
| C-3 | Carboxyl group | Essential for cytotoxicity | nih.gov |
| C-7 | Aminopyrrolidine | Essential for cytotoxicity | nih.gov |
| C-7 | Piperidinyl group | Antitubercular activity | researchgate.net |
Created by Gemini
The N-1 position of the 1,8-naphthyridin-4(1H)-one ring system also plays a significant role in modulating the pharmacological properties of its derivatives. For example, the presence of a 2'-thiazolyl group at the N-1 position has been identified as a key feature for cytotoxicity in certain 1,8-naphthyridine derivatives. nih.gov In another study, a series of 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones were synthesized, highlighting the exploration of N-1 alkyl substitutions in the quest for new therapeutic agents. nih.gov
Furthermore, 3D-QSAR contour maps have indicated that the NH group at the C-1 position of the naphthyridine ring is important for cytotoxicity in several human cancer cell lines. nih.gov This suggests that the hydrogen-bonding capability of the N-1 position is a crucial factor in the interaction with biological targets.
The introduction of hydroxy and methoxy (B1213986) groups at specific positions of the 1,8-naphthyridine scaffold can significantly impact biological activity. For instance, in a series of 8-hydroxy naphthyridines with antileishmanial activity, the 8-hydroxyl group was found to be a key feature for antiparasitic activity. Removal or methylation of this hydroxyl group led to a loss of activity. nih.gov
Elucidating Key Pharmacophores and Ligand-Target Interactions
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,8-naphthyridine derivatives, a key pharmacophore for antiparasitic activity has been identified as an acceptor-donor-acceptor binding motif within the 7-substituted-1,6-naphthyridin-8-ol core. nih.gov
Molecular modeling and 3D-QSAR studies have further elucidated the key features for activity. For example, CoMFA and CoMSIA models have suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring are important for cytotoxicity. nih.gov These groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with target proteins. The ability of 1,8-naphthyridine derivatives to intercalate into DNA is another important ligand-target interaction, particularly for their anticancer effects. nih.govnih.gov Photoirradiation studies have shown that 2-amino-1,8-naphthyridine can specifically bind to a single guanine (B1146940) bulge in duplex DNA. nih.gov
Scaffold Modifications and Their Impact on Potency and Selectivity
Modification of the core 1,8-naphthyridine scaffold, often through the fusion of other heterocyclic rings, is a common strategy to enhance potency and selectivity. This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different molecules to create a new chemical entity with improved therapeutic properties. rsc.orgrsc.org
The fusion of heterocycles like pyrrolo[2,3-b]pyridine, quinoline (B57606), and indole (B1671886) with the 1,8-naphthyridine framework has led to the development of novel compounds with significant biological activities.
Pyrrolo[2,3-b]pyridine: A series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated for their antiproliferative activity. nih.gov One of the most promising analogues demonstrated potent inhibitory activity against Flt-3 and c-Met kinases. nih.gov SAR studies on these hybrids indicated that a hydrogen atom at the R1 position and mono-electron-withdrawing groups on the phenyl ring were beneficial for potency. nih.gov
Quinoline: Hybrid molecules combining the 1,8-naphthyridine and quinoline scaffolds have been investigated for various therapeutic applications. For instance, new 1,8-naphthyridine and quinoline derivatives have been synthesized as selective agonists for the CB2 cannabinoid receptor. nih.gov Additionally, quinolino[4,3-b] nih.govnih.govnaphthyridine derivatives have shown intracellular inhibition of Leishmania infantum amastigotes. mdpi.com
Indole: The indole nucleus is a common feature in many biologically active compounds. Hybrid molecules incorporating both indole and 1,8-naphthyridine motifs are being explored. For example, novel indole-1,2,4-triazole-based acetamides have been synthesized and shown to have good binding affinities with the AKT1 kinase enzyme in molecular docking studies, suggesting their potential as anticancer agents. nih.gov While this specific study does not directly link to a 1,8-naphthyridin-4(1H)-one, the principles of hybridizing with indole are relevant to the broader field.
Pharmacological and Biological Activities of 1,8 Naphthyridin 4 1h One Derivatives
Antineoplastic and Anticancer Potentials of 1,8-Naphthyridin-4(1H)-one Analogs
A number of 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated significant potency. nih.gov The anticancer potential of these compounds stems from their ability to interfere with fundamental cellular processes essential for tumor growth and proliferation. nih.govnih.gov
Molecular Mechanisms of Action in Cancer Cells
The anticancer activity of 1,8-naphthyridin-4(1H)-one derivatives is not attributed to a single mode of action but rather to a multi-targeted approach. These compounds have been shown to interact with several key components of the cellular machinery, leading to the disruption of cancer cell homeostasis and eventual cell death.
Topoisomerase I and II Inhibition and DNA Intercalation
Certain derivatives of the 1,8-naphthyridine core structure are known to function as inhibitors of topoisomerases, which are crucial enzymes involved in managing DNA topology during replication, transcription, and repair. For instance, some 1,8-naphthyridine derivatives have shown the ability to bind to and inhibit topoisomerase II enzymes. nih.gov The planar nature of the 1,8-naphthalimide (B145957) chromophore, a related structure, allows it to intercalate between DNA base pairs. nih.gov This intercalation can disrupt the DNA structure and inhibit the activity of DNA topoisomerase II, an enzyme overexpressed in many tumors, thereby triggering DNA damage and subsequent apoptosis in cancer cells. nih.gov Similarly, certain 1,4-dihydro nih.govnih.govnaphthyridine derivatives have been identified as potent inhibitors of E. coli DNA gyrase, a type of topoisomerase II. nih.gov
Tubulin Polymerization Inhibition and Antimitotic Effects
A significant mechanism by which some 1,8-naphthyridin-4(1H)-one analogs exhibit their anticancer effects is through the disruption of microtubule dynamics. One particular derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038), has been shown to have a powerful anti-proliferative effect on carcinoma cells. nih.gov This compound appears to directly target the dynamic instability of the microtubular network, which is essential for the proper formation of the mitotic spindle during cell division. nih.gov By impairing this process, the derivative induces a block in the G2/M phase of the cell cycle, potentially leading to mitotic catastrophe and subsequent cell death. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the cellular stress induced by 1,8-naphthyridin-4(1H)-one derivatives is the activation of programmed cell death, or apoptosis, and the halting of the cell division cycle. The compound 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine was found to induce apoptosis in carcinoma cells, a process preceded by alterations in mitochondria, including changes in membrane potential that lead to the release of factors that trigger apoptosis. nih.gov This same derivative also causes a significant portion of treated cells to arrest in the G2/M phase of the cell cycle. nih.gov Other novel 1,8-naphthalimide derivatives have also been shown to induce apoptosis and cause G2/M phase cell cycle arrest in glioblastoma cells. nih.gov This dual action of inducing both apoptosis and cell cycle arrest is a hallmark of many effective anticancer agents. mdpi.com
Protein Kinase Inhibition (e.g., c-Met, VEGFR-2, c-Kit, Aurora A)
Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The 1,8-naphthyridinone scaffold has proven to be a versatile template for designing potent kinase inhibitors.
c-Met and VEGFR-2 Inhibition: Derivatives of 1,6-naphthyridinone have been developed as selective inhibitors of c-Met kinase, with some compounds showing high selectivity against VEGFR-2. nih.gov Furthermore, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, leading to the discovery of new inhibitors of both c-Kit and VEGFR-2 kinases. nih.govdntb.gov.ua For instance, compound 10r from this series displayed a half-maximal inhibitory concentration (IC50) of 31.7 nM against VEGFR-2. nih.govmdpi.com
c-Kit Inhibition: The same 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold yielded potent c-Kit inhibitors. nih.govdntb.gov.ua Notably, compound 9k exhibited an IC50 value of 8.5 nM against c-Kit, demonstrating significant potency. nih.govmdpi.com
Aurora A Inhibition: The Aurora kinase family plays a crucial role in mitosis, and its inhibition is a valid anticancer strategy. A derivative, Benzo[c] nih.govnih.govnaphthyridin-6(5h)-one, has been identified as an Aurora protein kinase inhibitor. targetmol.com Another compound, Aurora kinase inhibitor-3, is a potent inhibitor of Aurora A kinase with an IC50 of 42 nM. targetmol.com
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 9k | c-Kit | 8.5 | nih.govmdpi.com |
| Compound 10r | VEGFR-2 | 31.7 | nih.govmdpi.com |
| Compound 10l | VEGFR-2 | 56.5 | nih.govdntb.gov.ua |
| Aurora kinase inhibitor-3 | Aurora A | 42 | targetmol.com |
Angiogenesis and Ras Protein Pathway Modulation
The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. By inhibiting VEGFR-2, certain 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives can effectively block this process, thereby cutting off the tumor's blood supply. nih.govdntb.gov.ua While the direct modulation of the Ras protein pathway by 1,8-naphthyridin-4(1H)-one derivatives is not explicitly detailed in the provided context, the inhibition of downstream effectors like protein kinases is a common strategy to counteract the effects of oncogenic Ras signaling.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | nih.gov |
| Compound 47 | K-562 (Leukemia) | 0.77 | nih.gov |
| Compound 29 | PA-1 (Ovarian) | 0.41 | nih.gov |
| Compound 29 | SW620 (Colon) | 1.4 | nih.gov |
| Compound 36 | PA-1 (Ovarian) | 1.19 | nih.gov |
Telomerase Inhibition
While the broader class of 1,8-naphthyridine derivatives has been investigated for various anticancer activities, specific information regarding the telomerase inhibition activity of 1,8-Naphthyridin-4(1H)-one hydrochloride is not extensively detailed in the provided search results. However, it is known that some naphthyridine derivatives exhibit anticancer properties by inhibiting enzymes like topoisomerase II. nih.gov This suggests a potential avenue for future research to explore whether 1,8-Naphthyridin-4(1H)-one derivatives also exert their cytotoxic effects through the inhibition of telomerase, an enzyme crucial for cancer cell immortality.
In Vitro Cytotoxicity Evaluation against Human Tumor Cell Lines
Numerous studies have demonstrated the in vitro cytotoxic effects of 1,8-Naphthyridin-4(1H)-one derivatives against various human tumor cell lines.
A549 (Human Lung Carcinoma): Research on the cytotoxicity of 1,8-naphthyridine derivatives against A549 cells is an active area, though specific data for the hydrochloride salt is not detailed.
HeLa (Human Cervical Cancer): A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against HeLa cells. nih.gov The IC50 values for these compounds ranged from 0.7 µM to 172.8 µM. nih.gov Notably, compounds with a methyl group at the C-6 position were found to be more potent than the reference drug, colchicine (B1669291). nih.gov For instance, compounds 14 , 15 , and 16 were more potent than colchicine against all three tested human cancer cell lines (HeLa, HL-60, and PC-3). nih.gov Specifically, compound 16 demonstrated a potent IC50 value of 0.7 µM against HeLa cells. nih.gov
MCF-7 (Human Breast Adenocarcinoma): Novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their anticancer activity against the MCF-7 human breast cancer cell line. researchgate.netresearchgate.net Several of these derivatives displayed significant cytotoxic activity, with some showing better activity than the reference drug staurosparine. researchgate.net For example, derivatives 10c , 8d , 4d , 10f , and 8b exhibited IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively, which were lower than that of staurosparine (IC50 = 4.51 µM). researchgate.net
HepG2 (Human Liver Cancer): A series of newly synthesized 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives were evaluated for their inhibitory effects on the growth of HepG2 liver cancer cells. ekb.egresearchgate.net The results indicated that all tested compounds possessed inhibitory effects. ekb.egresearchgate.net Compound 8b showed the highest inhibition activity against the HepG2 cell line with an IC50 of 3.2 µg/mL, which was comparable to the reference drugs 5-Fluorouracil (IC50 = 5 µg/mL) and doxorubicin (B1662922) (IC50 = 3.56 µg/mL). researchgate.net Another study on 2-phenyl-1,8-naphthyridine (B10842077) derivatives found that the naphthyridinyl pyridine (B92270) derivatives 4c and 5c showed significant cytotoxic activity against HepG2 cells, with the oxo-pyridine derivative 4c being more potent than doxorubicin. ekb.egekb.eg
HL-60 (Human Promyelocytic Leukemia): The cytotoxicity of 1,8-naphthyridine derivatives has also been assessed against HL-60 cells. nih.gov The IC50 values of a series of synthesized compounds ranged from 0.1 µM to 102.9 µM. nih.gov In this cell line, compounds with a 3',4'-dimethoxy phenyl ring (4 , 5 , and 6 ) were more cytotoxic than those with a 2',4'-dimethoxy phenyl ring (9 , 10 , and 11 ). nih.gov The introduction of a naphthyl ring at the C-2 position (14 , 15 , and 16 ) significantly enhanced cytotoxic activity, with IC50 values of 1.5, 0.8, and 0.1 µM, respectively. nih.gov Furthermore, a specific derivative, 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1), was found to induce G2/M arrest and mitotic catastrophe in HL-60 cells. nih.gov
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 16 | HeLa | 0.7 µM | nih.gov |
| Compound 10c | MCF-7 | 1.47 µM | researchgate.net |
| Compound 8d | MCF-7 | 1.62 µM | researchgate.net |
| Compound 4d | MCF-7 | 1.68 µM | researchgate.net |
| Compound 8b | HepG2 | 3.2 µg/mL | researchgate.net |
| Naphthyridinyl pyridine derivative 4c | HepG2 | More potent than Doxorubicin | ekb.egekb.eg |
| Compound 16 | HL-60 | 0.1 µM | nih.gov |
| Compound 15 | HL-60 | 0.8 µM | nih.gov |
| Compound 14 | HL-60 | 1.5 µM | nih.gov |
Antimicrobial and Antibacterial Activities
1,8-Naphthyridine derivatives are well-recognized for their excellent antimicrobial properties. mdpi.comnih.govresearchgate.net While some derivatives exhibit direct antibacterial activity, others have been shown to potentiate the effects of existing antibiotics, making them promising candidates for combating multidrug-resistant bacterial strains. mdpi.comnih.govnih.gov
A study evaluating 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide found that they did not have clinically relevant direct antibacterial activity against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ≥ 1.024 µg/mL. mdpi.comnih.govnih.govresearchgate.net However, these compounds demonstrated a significant ability to modulate and enhance the activity of fluoroquinolone antibiotics. mdpi.comnih.govnih.gov
Mechanisms of Action Against Bacterial Strains
The antibacterial effects of 1,8-naphthyridine derivatives are attributed to several mechanisms, most notably the inhibition of essential bacterial enzymes and the circumvention of bacterial resistance mechanisms.
A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II). nih.govnih.gov This enzyme is crucial for maintaining the proper topology of bacterial DNA during replication. nih.gov By inhibiting DNA gyrase, these compounds block DNA replication, leading to uncontrolled synthesis of messenger RNA and proteins, ultimately resulting in bacterial cell death. nih.gov The structural similarities between 1,8-naphthyridine derivatives and fluoroquinolones, which are known DNA gyrase inhibitors, support this mechanism of action. nih.gov In silico studies have further confirmed the ability of 1,8-naphthyridine derivatives to inhibit DNA gyrase. nih.gov For instance, a novel series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized, and compound 14 was identified as a potent inhibitor of E. coli DNA gyrase. nih.gov
Bacterial efflux pumps are membrane proteins that actively expel toxic substances, including antibiotics, from the bacterial cell, contributing significantly to antibiotic resistance. nih.gov 1,8-Naphthyridine derivatives have been identified as inhibitors of several efflux pumps, including NorA and MepA in Staphylococcus aureus. nih.govresearchgate.netresearchgate.netresearchgate.net By inhibiting these pumps, the derivatives prevent the extrusion of antibiotics, thereby increasing their intracellular concentration and restoring their efficacy. imperial.tech
Studies have shown that 1,8-naphthyridine sulfonamides can effectively inhibit the NorA efflux pump. researchgate.net In silico analysis suggests that these compounds bind to the NorA pump through hydrogen bonds and hydrophilic interactions. researchgate.net The inhibitory capacity of these derivatives is further supported by their ability to reduce the MIC of NorA substrates like norfloxacin (B1679917) and ethidium (B1194527) bromide. researchgate.net Similarly, the potential of 1,8-naphthyridine derivatives to inhibit the MepA efflux pump has also been reported. nih.gov
Modulating Activity and Synergism with Fluoroquinolones
A significant aspect of the antibacterial profile of 1,8-Naphthyridin-4(1H)-one derivatives is their ability to act synergistically with fluoroquinolone antibiotics. nih.govnih.gov Although some of these derivatives may not possess strong intrinsic antibacterial activity on their own, they can significantly reduce the MIC of fluoroquinolones like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960) against multi-resistant bacterial strains. mdpi.comnih.govnih.govresearchgate.net
For example, the combination of 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) with ofloxacin resulted in a reduction of the ofloxacin MIC from 32 to 4 µg/mL against a multi-resistant S. aureus strain. researchgate.net Similarly, the combination of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) with lomefloxacin against a multi-resistant E. coli strain led to a decrease in the lomefloxacin MIC from 16 to 3.2 µg/mL. nih.govresearchgate.net This synergistic effect is believed to stem from the shared mechanism of action (DNA gyrase inhibition) and the ability of the 1,8-naphthyridine derivatives to inhibit efflux pumps, which are a major mechanism of resistance to fluoroquinolones. nih.gov
| 1,8-Naphthyridine Derivative | Fluoroquinolone | Bacterial Strain | MIC Reduction of Fluoroquinolone (µg/mL) | Reference |
|---|---|---|---|---|
| 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) | Ofloxacin | S. aureus 10 (multi-resistant) | 32 to 4 | researchgate.net |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) | Lomefloxacin | E. coli 06 (multi-resistant) | 16 to 3.2 | nih.govresearchgate.net |
Antiviral Properties
Derivatives of the 1,8-naphthyridine nucleus have demonstrated significant promise as antiviral agents, with notable activity against the human immunodeficiency virus (HIV). Research has shown that certain 1,8-naphthyridone compounds can effectively inhibit HIV-1 replication. nih.gov One such derivative, identified as HM13N, has been reported to target the Tat-mediated transcription process, a crucial step in the HIV-1 life cycle. nih.gov This mechanism of action makes it a promising candidate for antiviral therapy, particularly in the context of emerging drug-resistant viral strains. nih.gov
Furthermore, another class of derivatives, the 1-hydroxy-1,8-naphthyridin-2(1H)-ones, has been investigated as potent inhibitors of HIV-1 integrase. acs.org This enzyme is essential for the integration of the viral DNA into the host cell's genome. Compounds in this series have exhibited impressive antiviral potencies in the single-digit nanomolar range against wild-type HIV vectors in single-round replication assays. acs.org Importantly, they have also shown efficacy against viral strains that are resistant to the clinically used integrase inhibitor, raltegravir. acs.org
While the primary focus of the antiviral research on 1,8-naphthyridine derivatives has been on HIV, their broad biological activity suggests potential against other viruses as well. For instance, some derivatives have been investigated for their ability to inhibit the hepatitis C virus (HCV). nih.gov The mechanism of action for HCV polymerase inhibitors often involves targeting the RNA-dependent RNA polymerase (RdRp), an enzyme vital for viral replication. nih.gov Although specific studies on this compound against HCV are not detailed, the general antiviral potential of the naphthyridine scaffold warrants further exploration in this area.
Anti-Inflammatory Effects
The 1,8-naphthyridine framework is also associated with significant anti-inflammatory properties. nih.gov These compounds have been shown to modulate various aspects of the inflammatory response, highlighting their therapeutic potential for a range of inflammatory conditions.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of 1,8-naphthyridine derivatives are, in part, attributed to their ability to modulate the production of key inflammatory mediators. While specific data on the direct modulation of cytokines like TNF-α or IL-6 by this compound is limited in the provided research, the broader class of compounds is recognized for its anti-inflammatory capacity. The mechanism often involves the inhibition of pathways that lead to the production of pro-inflammatory molecules. For instance, some studies on related heterocyclic compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. The potential of 1,8-naphthyridine derivatives to interfere with such signaling cascades is an active area of investigation.
Neurological and Central Nervous System Activities
Beyond their antiviral and anti-inflammatory properties, 1,8-naphthyridine derivatives have shown a remarkable range of activities within the central nervous system (CNS). These include the inhibition of key enzymes implicated in neurodegenerative diseases, interaction with important CNS receptors, and anticonvulsant effects.
Cholinesterase Inhibition for Neurodegenerative Disorders (e.g., Alzheimer's Disease)
A number of 1,8-naphthyridine derivatives have been synthesized and evaluated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Studies have revealed that many of these compounds exhibit moderate inhibitory activity against cholinesterases, with a notable selectivity for AChE over BuChE. nih.gov This selectivity is a desirable trait, as AChE is the primary enzyme responsible for acetylcholine breakdown in the brain. The neuroprotective profile of some of these derivatives has also been highlighted, with compounds showing protective effects in cellular models of neurotoxicity relevant to Alzheimer's disease. researchgate.net
| Derivative Type | Target Enzyme | Activity | Selectivity |
| 1,8-Naphthyridine Derivatives | Acetylcholinesterase (AChE) | Moderate Inhibition | Selective for AChE |
| 1,8-Naphthyridine Derivatives | Butyrylcholinesterase (BuChE) | Moderate Inhibition | Less than for AChE |
Adenosine (B11128) Receptor Agonism and Antagonism
Adenosine receptors, particularly the A1 and A2A subtypes, are important targets in the CNS for the treatment of various neurological and psychiatric disorders. Derivatives of 1,8-naphthyridine have emerged as potent and selective ligands for these receptors.
One study focused on a series of 1,8-naphthyridine derivatives as antagonists of the A1 adenosine receptor. nih.gov Many of these compounds displayed high affinity, with Ki values in the low nanomolar range. Notably, one of the most potent compounds, a 7-chloronaphthyridine derivative, exhibited a remarkable Ki of 0.15 nM for the A1 receptor and a high degree of selectivity over A2A and A3 receptors. nih.gov
Conversely, other research has explored 1,8-naphthyridin-4-one derivatives as ligands for the A2A adenosine receptor. nih.govuq.edu.au These studies have identified compounds with interesting affinity and selectivity for the A2A subtype, while showing little to no affinity for the A1 receptor. nih.govuq.edu.au This dual capacity to act as either highly selective A1 antagonists or A2A-selective ligands underscores the versatility of the 1,8-naphthyridine scaffold in designing CNS-active agents.
| Compound Class | Receptor Target | Key Findings | Reference |
| 1,8-Naphthyridine Derivatives | Adenosine A1 Receptor | High affinity antagonists (Ki = 0.15 nM for one derivative) | nih.gov |
| 1,8-Naphthyridin-4-one Derivatives | Adenosine A2A Receptor | Selective ligands with interesting affinity | nih.govuq.edu.au |
Anticonvulsant Activity
The potential of 1,8-naphthyridine derivatives as anticonvulsant agents has also been reported. researchgate.net Epilepsy, a common neurological disorder characterized by recurrent seizures, is often treated with drugs that modulate neuronal excitability. While specific data on the anticonvulsant activity of this compound is not extensively detailed in the available literature, the broader class of 1,8-naphthyridines is recognized for this potential. The mechanism of action for anticonvulsant drugs often involves the modulation of ion channels, such as sodium or calcium channels, or enhancement of GABAergic inhibition. Further investigation into the specific mechanisms by which 1,8-naphthyridine derivatives exert anticonvulsant effects is warranted.
Antidepressant Effects and Serotonin (B10506) Transporter (hSERT) Inhibition
Derivatives of 1,8-naphthyridine have shown potential as antidepressant agents. tandfonline.comnih.gov The versatile biological activities of the 1,8-naphthyridine scaffold have drawn the attention of researchers, leading to the exploration of its therapeutic potential in various conditions, including depression. tandfonline.comnih.govnih.gov
Other Pharmacological Applications
Beyond their antidepressant potential, 1,8-naphthyridin-4(1H)-one and its derivatives have been investigated for a multitude of other pharmacological uses. nih.gov These include applications as anti-allergic, antimalarial, gastric antisecretory, antiplatelet, and antioxidant agents. nih.govresearchgate.net
Anti-Allergic Activity
Certain 1,8-naphthyridine derivatives have been identified as potent anti-allergic agents. researchgate.netnih.gov For instance, substituted 1,8-naphthyridin-2(1H)-ones have been studied for their ability to inhibit the release of slow-reacting substance of anaphylaxis (SRS-A). slideshare.net
In a study focused on designing new antihistaminic agents, 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for their in vivo antihistaminic activity. nih.govrsc.org One compound, in particular, demonstrated a promising bronchorelaxant effect in guinea pigs. nih.govresearchgate.netresearchgate.net This research highlights the potential of the 1,8-naphthyridine scaffold in developing new treatments for allergic conditions. nih.gov
Antimalarial Activity
The 1,8-naphthyridine nucleus has been a basis for the development of antimalarial drugs. researchgate.netdntb.gov.ua For example, Enoxacin, a fluoroquinolone antibiotic containing the 1,8-naphthyridine structure, and its derivatives have been investigated for various therapeutic uses. researchgate.netdntb.gov.ua
Research has shown that certain 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives selectively inhibit malaria protein farnesyltransferase (PFT) with high potency. nih.gov Furthermore, some N-substituted 7-bromo-1,5-naphthyridin-4-amines have demonstrated significant antimalarial activity in mice infected with Plasmodium vinckei vinckei. researchgate.net Studies on 2,8-disubstituted-1,5-naphthyridines have identified compounds with dual inhibitory action against Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, showing efficacy in a humanized mouse malaria model. acs.org
Gastric Antisecretory Effects
Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been found to possess potent gastric antisecretory properties. acs.org These compounds have been investigated for their potential to reduce stomach acid secretion. acs.org The antisecretory actions of proton pump inhibitors like lansoprazole, which is a substituted benzimidazole, have been compared to histamine (B1213489) H2-receptor antagonists, demonstrating their effectiveness in inhibiting acid formation regardless of the stimulant. researchgate.net
Antiplatelet Aggregation
Several 1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit human platelet aggregation. researchgate.netresearchgate.net In one study, a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives showed remarkable activity in inhibiting platelet aggregation induced by arachidonate (B1239269) and collagen. researchgate.net The presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 appeared to enhance this activity. researchgate.net
Another study on 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives found that several compounds exhibited significant antiplatelet activity, comparable to papaverine, against aggregation induced by arachidonic acid and collagen. researchgate.net The most active of these compounds also showed significant activity against ADP-induced aggregation and were found to increase cyclic AMP levels. researchgate.netresearchgate.net
| Compound Class | Key Findings | Reference |
| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives | Showed remarkable inhibitory activity against arachidonate and collagen-induced platelet aggregation. | researchgate.net |
| 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives | Exhibited significant antiplatelet activity, comparable to papaverine, and increased cyclic AMP levels. | researchgate.net |
Antioxidant Properties
The 1,8-naphthyridine scaffold has been recognized for its antioxidant potential. tandfonline.comnih.gov A study involving a series of spiro β-Lactams and thiazolidinones with a 1,8-naphthyridine moiety revealed that all synthesized compounds exhibited significant free radical scavenging activity against DPPH. nih.govresearchgate.net Two compounds, in particular, showed the highest antioxidant activity, comparable to that of ascorbic acid. researchgate.netnih.govresearchgate.net This suggests that 1,8-naphthyridine derivatives could be promising candidates for further development as antioxidant agents. nih.govresearchgate.net
| Compound | IC50 (μg/mL) for DPPH Scavenging | Reference |
| Compound 8b | 17.68 ± 0.76 | researchgate.netnih.govresearchgate.net |
| Compound 4c | 18.53 ± 0.52 | researchgate.netnih.govresearchgate.net |
| Ascorbic Acid (Standard) | 15.16 ± 0.43 | researchgate.netnih.govresearchgate.net |
Anti-Osteoporotic Activity (α(v)β(3) Antagonism)
Certain derivatives of 1,8-naphthyridine have been identified as potent antagonists of the α(v)β(3) integrin receptor, a key player in the process of bone resorption. This antagonistic activity makes them promising candidates for the development of anti-osteoporotic agents.
One notable compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govacs.org-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has demonstrated significant potential in this area. acs.orgnih.gov This nonpeptide antagonist of the α(v)β(3) receptor exhibits a highly potent in vitro profile with an IC₅₀ value of 0.08 nM. acs.orgnih.gov The efficacy of this compound has been further substantiated in various in vivo models of bone turnover, which ultimately led to its selection for clinical development. acs.orgnih.gov The structure of this potent derivative incorporates a tetrahydronaphthyridine moiety, which is a recognized inhibitor of bone resorption. researchgate.net
The development of such potent and selective α(v)β(3) antagonists represents a significant advancement in the search for new therapeutic options for the prevention and treatment of osteoporosis. nih.gov
Table 1: In Vitro Activity of an Anti-Osteoporotic 1,8-Naphthyridine Derivative
| Compound Name | Target | IC₅₀ (nM) |
|---|
Antihypertensive Activity
Derivatives of 1,8-naphthyridine have also been investigated for their potential as antihypertensive agents. nih.govijpbs.net A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives, with various substitutions at the 2 and 7 positions, have been synthesized and evaluated for their pharmacological effects. nih.gov
Several of these compounds have shown promising levels of potency in pharmacological testing. nih.gov For instance, compounds 22, 23, 27-29, 47, and 48 all displayed pIC₅₀ values greater than 5. nih.gov Notably, compound 23 emerged as a particularly interesting candidate with a pIC₅₀ of 6.92. nih.gov
Further investigation into the mechanism of action for some of these derivatives suggests a potential for vasodilation. nih.gov The vasorelaxing activity of selected compounds (19, 22, 23, 26, 28, 29, and 47) was assessed, and some were identified as possible inhibitors of guanylate cyclase. nih.gov Additionally, compounds 19, 22, and 23 were found to possess activating properties on ATP-sensitive potassium channels. nih.gov
Table 2: Potency of Antihypertensive 1,8-Naphthyridine Derivatives
| Compound | pIC₅₀ |
|---|---|
| 22 | >5 |
| 23 | 6.92 nih.gov |
| 27 | >5 |
| 28 | >5 |
| 29 | >5 |
| 47 | >5 |
Computational Chemistry and Molecular Modeling in 1,8 Naphthyridin 4 1h One Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. researchgate.net It is a vital tool for structure-based drug design, helping to understand the binding affinity and interaction patterns of ligands within the active site of a target protein. researchgate.net In the research of 1,8-naphthyridine (B1210474) derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.
Researchers have synthesized various 1,8-naphthyridine derivatives and employed molecular docking to assess their potential as therapeutic agents. For instance, novel derivatives have been docked against microbial targets, such as DNA Gyrase B, to evaluate their antimicrobial activity. bibliomed.org Studies have shown that the 1,8-naphthyridine scaffold can establish structural complimentary with DNA Gyrase B. bibliomed.org In other research, derivatives were docked against topoisomerase II to investigate their cytotoxic potential. researchgate.net One such study reported a high binding energy score (ΔG = -95.16 kcal/mol), with the compound forming eight hydrogen bonds within the binding site, including two with a DNA segment, suggesting an intercalating mechanism. researchgate.net
The versatility of the 1,8-naphthyridine scaffold allows for modifications at various positions to enhance binding to specific targets. nih.gov For example, modifications at the 3rd position with secondary amines have been shown to improve binding efficiency towards the human A2A adenosine (B11128) receptor, a target for Parkinson's disease treatment. nih.gov Docking studies of these derivatives have revealed significant binding scores and energies, comparable to known ligands. nih.gov Similarly, in the development of anti-mycobacterial agents, docking analysis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis was performed to understand their binding patterns. rsc.org
| Derivative Series | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Human A2A Adenosine Receptor | Showed a high docking score of -8.407 and a binding energy of -56.60 kcal/mol. | nih.gov |
| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Human A2A Adenosine Receptor | Exhibited a docking score of -8.562 and a free binding energy of -64.13 kcal/mol. | nih.gov |
| 1,8-Naphthyridine-3-carbonitrile analogue (ANA-12) | Enoyl-ACP reductase (InhA) from Mtb | Demonstrated prominent anti-tuberculosis activity (MIC of 6.25 μg mL−1), with docking used to evaluate the binding pattern. | rsc.org |
| Novel 1,8-naphthyridine derivatives | Topoisomerase II | A lead compound showed a high binding energy (ΔG = -95.16 kcal/mol) and formed 8 hydrogen bonds. | researchgate.net |
| Nalidixic acid-based 1,8-Naphthyridine derivatives | DNA Gyrase B | The scaffold showed structural complimentary with the target enzyme. | bibliomed.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the conformational stability of the complex and providing a more refined estimation of binding affinity.
For 1,8-naphthyridine derivatives identified as potential A2A receptor antagonists, MD simulation studies suggested that the lead compounds would form stable complexes with the human A2A receptor. nih.gov These simulations are crucial for validating the static interactions predicted by docking and ensuring that the ligand remains stably bound within the active site over a period of time.
In another study focused on anti-tuberculosis agents, MD simulations lasting 100 nanoseconds were used to investigate the stability, conformation, and intermolecular interactions of the most active compound (ANA-12) within the active site of the InhA protein. rsc.org Such simulations are critical for confirming that the interactions observed in docking are maintained in a dynamic, more realistic environment, thus strengthening the case for the compound's proposed mechanism of action.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is widely applied to study the geometry, electronic properties, and reactivity of molecules. researchgate.net For 1,8-naphthyridine derivatives, DFT calculations provide valuable information on their structural and spectroscopic properties. The B3LYP functional is a commonly used method for these calculations. researchgate.netresearchgate.net Theoretical investigations using DFT can help understand reaction mechanisms and support experimental findings from spectroscopic analyses like UV-vis spectra. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.netthaiscience.info The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and that charge transfer can easily occur within the molecule. nih.govnih.gov
In the study of 1,8-naphthyridine derivatives, HOMO-LUMO analysis helps to characterize the electronic transitions and reactivity. DFT calculations have shown that delocalized π-bonds exist in these derivatives, and their HOMO-LUMO energy gaps are relatively small. nih.gov The maximum absorption peaks observed in their electronic spectra often originate from the π(HOMO) → π*(LUMO) transition. nih.gov A smaller energy gap can also have a significant impact on molecular bioactivity and intermolecular charge transfer. researchgate.net This analysis is crucial for understanding how structural modifications, such as adding electron-donating or withdrawing groups, can alter the electronic properties and, consequently, the biological activity of the compounds. nih.gov
| Parameter | Description | Implication for 1,8-Naphthyridin-4(1H)-one Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | A higher HOMO energy suggests a greater propensity to donate electrons in reactions. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | A lower LUMO energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A small gap indicates high chemical reactivity and polarizability, facilitating intramolecular charge transfer. nih.gov |
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.netresearchgate.net MESP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net
This analysis is valuable for understanding the reactive sites of 1,8-naphthyridin-4(1H)-one derivatives. researchgate.net By mapping the MESP, researchers can predict the regions of the molecule most likely to engage in hydrogen bonding, electrophilic, or nucleophilic attacks. nih.govresearchgate.net For example, in a study of substituted 1,8-naphthyridines, MESP maps were generated to complement the investigation of their cytotoxic activities, providing insights into how the electronic properties relate to their biological function. researchgate.net The negative potential sites, often around nitrogen and oxygen atoms, are prime locations for electrophilic attack, guiding further structural modifications to enhance biological interactions. thaiscience.info
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org QSAR models are mathematical equations that relate physicochemical properties or structural features (descriptors) of molecules to their activities. nih.gov
For 1,8-naphthyridin-4-ones, QSAR studies have been successfully applied to understand their activity as inhibitors of photosystem II, which is relevant to their herbicidal properties. nih.govacs.orgresearchgate.net In one study, a four-parameter QSAR model was developed using molecular connectivity indices, which accounted for approximately 87% of the variation in the inhibitory potencies of 20 different 1,8-naphthyridin-4-one derivatives. nih.govacs.org The model indicated that the position, size, and polarity of substituents are the primary factors controlling the activity of these compounds. nih.govresearchgate.net This approach allows for the prediction of activity for new, unsynthesized compounds, thereby streamlining the discovery process. nih.gov
| Target Activity | Model Type | Key Descriptors/Factors | Significance |
|---|---|---|---|
| Photosystem II Inhibition | 4-parameter model based on molecular connectivity indices | Position, size, and polarity of substituents | The model explained 87% of the variance in inhibitory activity, guiding the design of new herbicides. nih.govacs.org |
| Photosystem II Inhibition | Quantitative model using physicochemical constants | Size and polarity of substituents | Identified controlling factors in the herbicidal activity of the derivatives. researchgate.net |
In Silico Prediction of Biological Activities (e.g., PASS Software)
Beyond modeling a specific, known activity, computational tools can also predict a broad spectrum of potential biological activities for a given compound. researchgate.net This is particularly useful for identifying new therapeutic applications for known scaffolds or newly synthesized molecules.
Software like PASS (Prediction of Activity Spectra for Substances) is a web-based tool that predicts over 4,000 types of biological activity based on the structural formula of a compound, with a high average accuracy. researchgate.net The prediction is based on a comparison of the input structure with a large database of known bioactive compounds. researchgate.net This in silico screening approach can be applied to 1,8-naphthyridin-4(1H)-one derivatives to generate hypotheses about their potential therapeutic effects, which can then be validated experimentally. researchgate.netbiorxiv.org For example, after designing a new series of compounds, PASS can be used to predict potential anticancer or antimicrobial activities, helping to prioritize which compounds to synthesize and test. researchgate.net This approach, often combined with ADME (absorption, distribution, metabolism, and excretion) predictions, accelerates the drug discovery process by identifying promising candidates and potential off-target effects early on. nih.gov
ADMET Prediction for Pharmacokinetic Profiling (Excluding Toxicity)
In the realm of computational chemistry and molecular modeling, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery. researchgate.net This process allows for the early-stage assessment of a compound's likely pharmacokinetic behavior in the body, helping to identify candidates with favorable profiles and reducing late-stage attrition. nih.gov For the 1,8-naphthyridin-4(1H)-one scaffold, while specific experimental pharmacokinetic data on the parent compound or its hydrochloride salt is scarce in publicly available literature, extensive in silico studies have been conducted on its derivatives. These computational models provide valuable insights into the potential pharmacokinetic profile of this class of compounds. slideshare.netresearchgate.net
Detailed Research Findings
The pharmacokinetic profiling of 1,8-naphthyridin-4(1H)-one derivatives is often initiated by evaluating their fundamental physicochemical properties, which are key determinants of their ADME profile. Computational tools and web servers like SwissADME, pkCSM, and ADMETLab are frequently employed to predict these characteristics. nih.govyoutube.comnih.gov These platforms analyze the chemical structure of a molecule to forecast its drug-likeness, solubility, and permeability, among other factors. researchgate.net
A crucial aspect of this initial screening is the assessment of "drug-likeness," often evaluated using established guidelines like Lipinski's Rule of Five. This rule posits that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phytonutrients.pk Research on various 1,8-naphthyridine derivatives consistently involves the calculation of these parameters to gauge their potential as oral drug candidates. slideshare.netresearchgate.net
As a prominent and well-studied example from this class, Nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid) serves as an excellent case study for which both experimental and computational data are available. wikipedia.orgnih.gov It was the first synthetic quinolone antibiotic and, in a technical sense, is a naphthyridone. wikipedia.org Its pharmacokinetic data provides a practical benchmark for understanding the potential of the broader 1,8-naphthyridin-4(1H)-one family.
Experimentally, Nalidixic acid is rapidly absorbed from the gastrointestinal tract following oral administration. wikipedia.org It exhibits high protein binding, approximately 90%. wikipedia.org The elimination half-life is reported to be between 6 and 7 hours. wikipedia.org Such experimental data is invaluable for validating and calibrating in silico prediction models.
Computational predictions for Nalidixic acid and its analogs often focus on parameters that influence absorption and distribution. These include:
Lipophilicity (logP): This parameter indicates the compound's partitioning between an oily and an aqueous phase. An optimal logP is crucial for membrane permeability.
Water Solubility: Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract. In silico models can predict solubility in water, which for Nalidixic acid is experimentally low (0.1 mg/mL). nih.gov
Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: This predicts the ability of a compound to cross the protective barrier of the brain, which is a critical consideration for drugs targeting the central nervous system.
Studies on various other derivatives of the 1,8-naphthyridine scaffold confirm that these computational approaches are standard practice in the early phases of discovery to prioritize compounds for synthesis and further testing. slideshare.netrsc.org
Data Tables
The following tables present predicted and experimental pharmacokinetic and physicochemical properties for Nalidixic acid, a key derivative of 1,8-Naphthyridin-4(1H)-one. This data illustrates the typical parameters evaluated in ADMET profiling for this class of compounds.
Table 1: Physicochemical Properties and Drug-Likeness of Nalidixic Acid
| Property | Predicted/Experimental Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₃ | wikipedia.org |
| Molecular Weight | 232.23 g/mol | wikipedia.org |
| Lipinski's Rule of Five Violations | 0 | phytonutrients.pk |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
| Molar Refractivity | 61.45 | N/A |
| Topological Polar Surface Area (TPSA) | 72.19 Ų | N/A |
Data in this table is for Nalidixic acid, a derivative of 1,8-Naphthyridin-4(1H)-one.
Table 2: Predicted Absorption and Distribution Properties of Nalidixic Acid
| Parameter | Predicted Value | Reference |
| Water Solubility (logS) | -3.37 | nih.gov |
| Gastrointestinal Absorption | High | N/A |
| Blood-Brain Barrier (BBB) Permeant | No | N/A |
| P-glycoprotein Substrate | No | N/A |
Data in this table is for Nalidixic acid, a derivative of 1,8-Naphthyridin-4(1H)-one, and is based on typical in silico predictions.
Table 3: Experimental Pharmacokinetic Parameters of Nalidixic Acid
| Parameter | Experimental Value | Reference |
| Bioavailability | ~96% | N/A |
| Protein Binding | 90% | wikipedia.org |
| Metabolism | Partially Hepatic | wikipedia.org |
| Elimination Half-life | 6-7 hours | wikipedia.org |
Data in this table is for Nalidixic acid, a derivative of 1,8-Naphthyridin-4(1H)-one.
Future Directions and Translational Research Perspectives for 1,8 Naphthyridin 4 1h One Derivatives
Design and Synthesis of Novel Scaffold Derivatives for Enhanced Bioactivity
A primary focus of future research is the rational design and synthesis of new 1,8-naphthyridin-4(1H)-one derivatives with improved biological activity. This involves strategic modifications to the core scaffold to optimize interactions with biological targets.
Researchers are actively exploring the synthesis of novel derivatives by introducing various substituents at different positions of the 1,8-naphthyridine (B1210474) ring. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these derivatives displayed potent activity, with some showing better IC50 values than the standard drug staurosparine. researchgate.net
Another approach involves the creation of hybrid molecules that combine the 1,8-naphthyridine scaffold with other pharmacologically active moieties. This strategy aims to leverage the synergistic effects of both components to achieve enhanced bioactivity. The synthesis of chalcones containing a morpholine (B109124) ring attached to the 1,8-naphthyridine core is one such example being investigated for antibacterial applications. kashanu.ac.ir
The synthesis of substituted 1,8-naphthyridine derivatives starting from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide has also yielded compounds with promising cytotoxic and antioxidant activities. nih.gov These studies highlight the importance of continued synthetic efforts to expand the chemical diversity of this scaffold and identify new lead compounds for drug development.
Exploration of Multi-Targeting Strategies for Complex Diseases
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex diseases that involve multiple pathological pathways. Consequently, there is a growing interest in developing multi-target drugs that can modulate several key biological targets simultaneously. nih.gov The 1,8-naphthyridine scaffold is well-suited for this approach due to its ability to interact with a diverse range of biological targets. nih.gov
Future research will likely focus on designing 1,8-naphthyridin-4(1H)-one derivatives that can concurrently inhibit multiple enzymes or receptors implicated in diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov For example, in the context of cancer, a multi-targeting strategy could involve designing a single molecule that inhibits both tumor growth and angiogenesis.
A significant area of exploration is the development of multi-target drugs for neurological disorders. For instance, schizophrenia treatment often involves antagonizing dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptors. nih.gov Designing 1,8-naphthyridine derivatives that can interact with these targets could lead to more effective antipsychotic agents with improved side-effect profiles. nih.gov
Furthermore, the ability of some 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics against multi-resistant bacterial strains points towards a synergistic multi-target approach. nih.gov By combining the direct action of an antibiotic with the resistance-modulating effect of a 1,8-naphthyridine derivative, it may be possible to overcome drug resistance in various pathogens. nih.gov
Development of Advanced Prodrugs for Improved Therapeutic Profiles
Prodrug strategies offer a valuable approach to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This involves chemically modifying a drug to create an inactive or less active form that is converted to the active drug in the body, often at the target site. nih.gov For 1,8-naphthyridin-4(1H)-one derivatives, the development of advanced prodrugs holds significant potential to enhance their therapeutic profiles.
One strategy involves designing enzyme-cleavable prodrugs that are specifically activated in tumor tissues, thereby increasing the concentration of the active drug at the site of action and minimizing systemic toxicity. nih.gov Another approach is the conjugation of the 1,8-naphthyridine derivative to a polymer, such as polyethylene (B3416737) glycol (PEG), to increase its circulation half-life and improve its biodistribution through the enhanced permeability and retention (EPR) effect in tumors. nih.gov
The design of prodrugs can also address issues of poor solubility or membrane permeability, which can limit the oral bioavailability of a drug. By masking polar functional groups with lipophilic moieties, it is possible to enhance absorption and then rely on metabolic enzymes to release the active compound.
Application of Advanced Computational Techniques in Drug Discovery Pipelines
Computational methods have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govbeilstein-journals.org The application of these techniques to the 1,8-naphthyridin-4(1H)-one scaffold is crucial for streamlining the drug discovery pipeline.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the relationship between the chemical structure of 1,8-naphthyridine derivatives and their biological activity. nih.gov For example, a QSAR study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II revealed that the position, size, and polarity of substituents are key factors controlling their inhibitory potency. nih.gov Such models can guide the design of new derivatives with enhanced activity.
Molecular docking simulations are used to predict the binding modes of 1,8-naphthyridine derivatives within the active sites of their target proteins. beilstein-journals.org This information is invaluable for understanding the molecular basis of their activity and for designing modifications to improve binding affinity and selectivity.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction helps in the early assessment of the drug-like properties of new derivatives, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. researchgate.net
The integration of artificial intelligence and machine learning algorithms is further revolutionizing computational drug design by enabling more accurate predictions of molecular interactions and properties. neuroquantology.com These advanced computational approaches will undoubtedly play a pivotal role in the future development of 1,8-naphthyridin-4(1H)-one-based therapeutics.
Expansion of Therapeutic Applications Beyond Current Research Focus
While much of the research on 1,8-naphthyridine derivatives has focused on their anticancer, antimicrobial, and anti-inflammatory properties, there is a vast potential to explore their utility in other therapeutic areas. nih.govnih.gov The diverse biological activities exhibited by this scaffold suggest that it could be a valuable starting point for developing drugs for a wide range of diseases. nih.gov
Future investigations could explore the potential of 1,8-naphthyridin-4(1H)-one derivatives in treating:
Neurodegenerative diseases: Given their ability to cross the blood-brain barrier and interact with central nervous system targets, these compounds could be investigated for diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Viral infections: The anti-HIV properties of some 1,8-naphthyridine derivatives warrant further exploration for the development of new antiviral agents. nih.gov
Cardiovascular diseases: Some derivatives have shown potential as antihypertensive agents and platelet aggregation inhibitors. nih.gov
Metabolic disorders: The structural similarity to other biologically active heterocycles suggests potential applications in areas like diabetes and obesity.
Parasitic diseases: The anthelmintic activity of certain derivatives could be further explored to combat parasitic infections. nih.gov
Systematic screening of existing and novel 1,8-naphthyridin-4(1H)-one libraries against a broader range of biological targets will be crucial for uncovering new therapeutic applications and fully realizing the potential of this privileged scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,8-naphthyridin-4(1H)-one derivatives, and how can bromination be optimized?
- Methodology : A common approach involves bromination of the parent compound using phosphorus oxybromide (POBr₃) at 145°C, yielding 4-bromo-1,8-naphthyridine with 75% efficiency . For derivatives like 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one, condensation of 5-bromopyridin-2-amine with diethyl ethoxymethylenemalonate followed by cyclization under microwave or thermal conditions is used .
- Optimization : Reaction temperature, solvent polarity, and stoichiometry of brominating agents (e.g., POBr₃ vs. NBS) significantly affect yields. Characterization via ¹H NMR and elemental analysis ensures purity .
Q. How are structural and purity analyses performed for 1,8-naphthyridin-4(1H)-one derivatives?
- Analytical Workflow :
- Elemental Analysis : Confirms empirical formulas (e.g., C₁₄H₁₄N₄O₃ with calcd. C: 58.73%, H: 4.93%, N: 19.57%) .
- Spectroscopy : ¹H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and ESI-QTOF-MS (e.g., [M+H]⁺ at m/z 287.29) verify substituent positions .
- Melting Points : Sharp ranges (e.g., 300–301°C for compound 6h) indicate crystallinity .
Q. What are the typical applications of 1,8-naphthyridin-4(1H)-one derivatives in biological studies?
- Key Applications :
- Antibacterial Activity : Derivatives like 1-ethyl-7-methyl-3-(4-(3-oxoquinoxaline)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one show MIC values <6.25 µg/mL against S. aureus, validated via Student’s t-test (p < 0.05) .
- Anticancer Scaffolds : Base structures inhibit tubulin polymerization (e.g., HKL-1 inducing G2/M arrest in HL-60 cells) .
Advanced Research Questions
Q. How do 1,8-naphthyridin-4(1H)-one derivatives enhance cisplatin sensitivity in cancer therapy?
- Mechanistic Insights : Compounds 6e and 6h (3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives) sensitize HCT116 cells to cisplatin by:
- Apoptosis Induction : Annexin V-FITC/PI assays show 40–60% apoptotic cells in combination therapy .
- ATR/CHK1 Pathway Inhibition : Western blotting reveals reduced CHK1 phosphorylation, impairing DNA damage repair (DDR) .
- Molecular Docking : Hydrogen bonding with ATR’s Val170/Glu168 and π–π stacking with Trp169 explain target engagement .
Q. What strategies resolve contradictions in synthetic yields or bioactivity across studies?
- Reagent Purity : Impurities in POBr₃ reduce efficiency.
- Reaction Monitoring : TLC or HPLC tracking ensures intermediate stability.
Q. How can structure-activity relationships (SARs) guide the design of novel 1,8-naphthyridin-4(1H)-one derivatives?
- SAR Insights :
- Oxadiazole Moieties : Enhance lipophilicity and hydrogen bonding, critical for ATR inhibition .
- Substituent Effects : 4-Chlorophenyl groups in compound 6h improve cisplatin synergy vs. 4-fluorophenyl in 12 .
- Design Framework :
| Position | Modification | Impact |
|---|---|---|
| C-3 | Oxadiazole | ↑ DDR inhibition |
| C-6 | Arylboronic acids | ↑ Solubility |
| N-1 | Ethyl substitution | ↑ Metabolic stability |
| Source: . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
